NNGH's Broad Isoform Potency Profile Quantitatively Benchmarked Against GM6001 (Ilomastat)
In a recombinant human MMP-3 enzyme activity assay, NNGH exhibits an IC50 of 16.5 nM, which is marginally more potent than GM6001 (IC50 = 18 nM) under identical assay conditions [1]. While both are broad-spectrum inhibitors, NNGH provides a distinct and fully characterized Ki fingerprint across a broader range of MMP isoforms, including potent activity against MMP-8, -9, -12, -13, and -20 with Ki values of 9, 2.6, 4.3, 3.1, and 17 nM, respectively—data that are not fully established for GM6001 across this exact panel [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 16.5 nM |
| Comparator Or Baseline | GM6001 (Ilomastat), IC50 = 18 nM |
| Quantified Difference | NNGH is 1.09-fold more potent (8.3% lower IC50) |
| Conditions | Recombinant human MMP-3 catalytic domain; fluorescence-based FRET peptide assay |
Why This Matters
This direct comparative data validates NNGH as a comparable or slightly superior alternative to GM6001 for MMP-3 inhibition, while offering a more comprehensively characterized isoform inhibition profile for experimental design.
- [1] Reaction Biology Corp. (2023). MMP 3 Protease Assay Service Datasheet. Reference Compound IC50s. View Source
- [2] Bertin Bioreagent. (2024). NNGH – Biochemicals CAT N°: 16886. Product Datasheet. View Source
